molecular formula C9H9FO3 B1440300 1-(2-Fluoro-4-hydroxy-5-methoxyphenyl)ethanone CAS No. 1065076-49-4

1-(2-Fluoro-4-hydroxy-5-methoxyphenyl)ethanone

Cat. No. B1440300
CAS RN: 1065076-49-4
M. Wt: 184.16 g/mol
InChI Key: JTOSXEWSXIZJGX-UHFFFAOYSA-N
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Description

1-(2-Fluoro-4-hydroxy-5-methoxyphenyl)ethanone is a synthetic compound with the CAS Number: 1065076-49-4 . It has a molecular weight of 184.17 and a linear formula of C9H9FO3 . It is a solid at room temperature .


Molecular Structure Analysis

The molecular structure of 1-(2-Fluoro-4-hydroxy-5-methoxyphenyl)ethanone is represented by the linear formula C9H9FO3 . The compound consists of a fluoro group (F), a hydroxy group (OH), and a methoxy group (OCH3) attached to a phenyl ring, which is further attached to an ethanone group (C2H2O) .


Physical And Chemical Properties Analysis

1-(2-Fluoro-4-hydroxy-5-methoxyphenyl)ethanone is a solid at room temperature . It has a molecular weight of 184.17 and a linear formula of C9H9FO3 .

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of 1-(2-Fluoro-4-hydroxy-5-methoxyphenyl)ethanone, such as novel Schiff bases and other synthesized compounds, exhibit significant antimicrobial activity. For example, a study synthesized Schiff bases using 1-(3-fluoro-4-methoxyphenyl)ethanone derivatives, and these compounds demonstrated considerable in vitro antimicrobial efficacy (Puthran et al., 2019). Another research synthesized 3-(1-aryl-1H-1,2,3-triazol-4-yl)-2-(4-fluorophenyl)-1-(2-hydroxy-4-methoxyphenyl) propan-1-ones from a similar ethanone and observed notable antimicrobial activity (Nagamani et al., 2018).

Synthesis Techniques and Efficiency

Research into the synthesis of related compounds has provided insights into more efficient techniques. One study focused on synthesizing chalcone (3-(4-fluorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one) from 1-(4-methoxyphenyl)ethanone, comparing sonochemical and conventional methods. The sonochemical method proved to be significantly more efficient, both in terms of time and energy conservation (Jarag et al., 2011).

Solid-State Fluorescence

A compound synthesized from 1-(5-fluoro-2-hydroxyphenyl)ethanone was used to create crystals with different fluorescent colors, indicating potential applications in materials science, particularly in the field of fluorescence and electronic interactions (Dong et al., 2012).

Drug Synthesis Intermediates

The compound also serves as an intermediate in the synthesis of various drugs. For instance, it is used in the enantioselective synthesis of (S)-(-)-1-(4-fluorophenyl)ethanol, an important intermediate in creating drugs that protect against HIV infection and treat Alzheimer's disease (ChemChemTech, 2022).

Charge Density Analysis

The compound has also been used in studies exploring charge density, providing valuable insights into molecular bonding features and pi-delocalization, which is crucial in understanding chemical bonding and molecular interactions (Hibbs et al., 2003).

Safety and Hazards

The compound is associated with several hazard statements including H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do so .

properties

IUPAC Name

1-(2-fluoro-4-hydroxy-5-methoxyphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9FO3/c1-5(11)6-3-9(13-2)8(12)4-7(6)10/h3-4,12H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTOSXEWSXIZJGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=C(C=C1F)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70672874
Record name 1-(2-Fluoro-4-hydroxy-5-methoxyphenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70672874
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Fluoro-4-hydroxy-5-methoxyphenyl)ethanone

CAS RN

1065076-49-4
Record name 1-(2-Fluoro-4-hydroxy-5-methoxyphenyl)ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1065076-49-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(2-Fluoro-4-hydroxy-5-methoxyphenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70672874
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a suspension of AlCl3 (1.17 g; 8.79 mmol) in 1,2-dichloroethane (2 mL) was added acetyl chloride (0.55 g; 7.03 mmol). After 10 min stirring was added dropwise a solution of 5-fluoro-2-methoxyphenol (0.50 g; 3.52 mmol) in 1,2-dichloroethane (2 mL). The reaction mixture was stirred overnight at 40° C. The mixture was then poured on iced water and extracted with diethylether. The organic phases were combined, washed with brine, dried (Na2SO4) and concentrated to afford 582 mg (90%) of the title compound as an off-white solid.
Name
Quantity
1.17 g
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
0.55 g
Type
reactant
Reaction Step Two
Quantity
0.5 g
Type
reactant
Reaction Step Three
Quantity
2 mL
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Yield
90%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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